N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2,2,2-trifluoroacetamide
Description
This compound belongs to the class of N-aryl-2,2,2-trifluoroacetamides, characterized by a 1,1-dioxo-2,3-dihydrothiophene (sulfolene) moiety linked to a 3,4-dimethylphenyl group via an acetamide bridge. The trifluoroacetamide group introduces strong electron-withdrawing properties, influencing both reactivity and intermolecular interactions.
Key structural features:
- 3,4-Dimethylphenyl group: The meta- and para-methyl substituents increase steric bulk and modulate electronic effects compared to unsubstituted phenyl rings.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO3S/c1-9-3-4-11(7-10(9)2)18(13(19)14(15,16)17)12-5-6-22(20,21)8-12/h3-7,12H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIMAJGFWRYLHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Structural Differences and Crystallographic Insights
- Steric Effects: The 3,4-dimethylphenyl group introduces greater steric hindrance than mono-substituted (e.g., 3-CH₃ or 3-OCH₃) analogs, likely affecting crystal packing. For example, N-(3,5-dimethylphenyl)-trichloroacetamide crystallizes in a monoclinic system with two molecules per asymmetric unit, whereas monosubstituted analogs form simpler lattices .
Hydrogen Bonding :
- In N-(thiazol-2-yl)-2-(3,4-dichlorophenyl)acetamide, N–H···N hydrogen bonds form inversion dimers (R₂²(8) motif), a feature that may be shared by the target compound if the sulfolene oxygen participates in similar interactions .
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